molecular formula C3H4O3 B029699 Methyl glyoxylate CAS No. 922-68-9

Methyl glyoxylate

Cat. No. B029699
CAS RN: 922-68-9
M. Wt: 88.06 g/mol
InChI Key: KFKXSMSQHIOMSO-UHFFFAOYSA-N
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Description

Methyl glyoxylate (MG) is an organic compound with the chemical formula C3H4O3. It is a highly reactive molecule that is used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers. The compound has gained significant attention in recent years due to its potential use in the development of new drugs and its role in cellular metabolism.

Scientific Research Applications

Glycomics and Glycosylation Studies

Quantitation by isobaric labeling (QUIBL) is a novel strategy that facilitates comparative glycomics, allowing for the quantification of glycan expression changes across different cells, tissues, or biological fluids. This technique, utilizing permethylation with methyl isotopes, aids in the relative quantitation of glycomic changes, notably in the differentiation of murine embryonic stem cells to embryoid bodies (Atwood et al., 2008).

Epigenetic Regulation and Chemo-Resistance

The impact of epigenetic regulation on glycosylation, particularly in the context of cancer therapy, underscores the significance of methyl glyoxylate. Altered glycosylation patterns, associated with disease aggression in breast and ovarian cancers, are influenced by the tumor microenvironment and hypoxia, leading to globally altered DNA methylation and chemo-resistance. Understanding these processes is crucial for the development of epigenetic therapies (Greville et al., 2016).

Atmospheric Chemistry and Secondary Organic Aerosol Formation

In atmospheric chemistry, this compound, alongside glyoxal, contributes to the understanding of secondary organic aerosol (SOA) formation. Instrument intercomparison studies under simulated atmospheric conditions have advanced the knowledge of these compounds' roles in the oxidation of hydrocarbons and direct emissions from pyrogenic sources, informing on the rate of hydrocarbon oxidation, oxidative capacity, and SOA formation (Thalman et al., 2014).

Cancer Biomarker Discovery

Reversed-phase microfluidic liquid chromatography of permethylated N-linked glycans, derived from glycoproteins, presents a potential methodology for cancer biomarker discovery. This technique's reproducibility and sensitivity in distinguishing cancer patients from control individuals highlight the importance of this compound in glycomic-profile analyses (Alley et al., 2010).

Advanced Glycation End-Product (AGE) Formation

This compound's role in the formation of AGEs implicates it in various pathological conditions, including diabetes and neurodegenerative diseases. Studies on methylglyoxal-induced glycation and the protective effects of compounds like carnosine against glycation emphasize the potential therapeutic targets for treating AGE-related complications (Pepper et al., 2010).

Mechanism of Action

Target of Action

Methyl glyoxylate, also known as methyl 2-oxoacetate, primarily targets the glyoxalase system . This system comprises of GLYI and GLYII enzymes , and it has emerged as one of the primary methylglyoxal (MG) detoxification pathways with an indispensable role during abiotic and biotic stresses .

Mode of Action

This compound interacts with its targets through a process of enzymatic oxidation . The cascade catalysis of glycolate oxidase from Spinacia oleracea (So GOX), catalase from Helicobacter pylori (Hp CAT), and hemoglobin from Vitreoscilla stercoraria (Vs HGB) was constructed to enable efficient oxidation of methyl glycolate to this compound .

Biochemical Pathways

This compound is involved in the glyoxalase pathway and the glyoxylate cycle . The glyoxalase pathway is responsible for the detoxification of methylglyoxal, a reactive carbonyl species . The glyoxylate cycle, on the other hand, is an anabolic pathway that centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Pharmacokinetics

The pharmacokinetics of this compound involve its transformation through enzymatic oxidation . The use of crude enzyme virtually eliminated side reactions and simplified the preparation of biocatalysts . Under optimized conditions, the crude enzyme Vs HGB-GSG- So GOX mut -GGGGS- Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .

Result of Action

The result of this compound’s action is the production of glyoxylic acid . Glyoxylic acid, possessing aldehyde and carboxyl groups, serves as platform chemicals for the synthesis of vanillin, ®-pantolactone, antibiotics, or agrochemicals .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the dynamic responsiveness of the MG-metabolizing GLY pathway to both endogenous cues such as phytohormones, nutrient status, etc., as well as external environmental fluctuations (abiotic and biotic stresses) indicates that a tight regulation occurs in the cell to maintain physiological levels of MG in the system .

Safety and Hazards

Methyl glyoxylate may be corrosive to metals and cause skin irritation . It may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Recent research has shown that glyoxylates and related structures can be versatile for the design of Type I photoinitiators . This is an active research field, supported by the recent energetic sobriety plans imposed by numerous countries in Europe .

Biochemical Analysis

Biochemical Properties

Methyl glyoxylate participates in the glyoxylate cycle, an important pathway involved in the synthesis of carbohydrates from fatty acids or two-carbon precursors . It interacts with enzymes such as isocitrate lyase and malate synthase, which are key enzymes in the glyoxylate cycle . The nature of these interactions involves the conversion of isocitrate to succinate and glyoxylate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is involved in the regulation of cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can covalently modify DNA, RNA, and protein, forming advanced glycation end products (MG-AGEs), which are associated with the onset and progression of many pathologies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the process of enzymatic oxidation of methyl glycolate to this compound, the cascade catalysis of glycolate oxidase, catalase, and hemoglobin is involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the fusion enzyme Vs HGB-GSG- So GOX mut -GGGGS- Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the glyoxylate cycle, which is a variation of the tricarboxylic acid cycle . This cycle involves the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is usually generated and metabolized inside peroxisomes . The permeability of the peroxisomal membrane for small metabolites allows for the exchange of intermediates between proteins catalyzing consecutive reactions .

Subcellular Localization

The subcellular localization of this compound is primarily within the peroxisomes . This localization is crucial for its activity or function, as it is a key intermediate in the glyoxylate cycle, which occurs in the peroxisomes .

properties

IUPAC Name

methyl 2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKXSMSQHIOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70205-93-5
Record name Acetic acid, 2-oxo-, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70205-93-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1052614
Record name Methyl oxoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

922-68-9
Record name Methyl glyoxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=922-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetic acid, 2-oxo-, methyl ester
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Record name Acetic acid, 2-oxo-, methyl ester
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Record name Methyl oxoacetate
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Record name Methyl oxoacetate
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Record name Methyl glyoxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methyl glyoxylate?

A: The molecular formula of this compound is C3H4O3, and its molecular weight is 88.06 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A: Yes, several studies use 1H and 13C NMR to characterize this compound and its derivatives. [, , , ] Additionally, FTIR spectroscopy has been used to study its degradation products in atmospheric reactions. []

Q3: this compound exists in equilibrium with its hydrate form. What factors influence this equilibrium?

A: The equilibrium between this compound and its hydrate form is affected by several factors, including the presence of water, methanol, and methyl glycolate. [] System pressure also plays a role in this equilibrium, influencing the volatility and reaction equilibrium of the system. []

Q4: What is known about the thermal stability of this compound polymers?

A: Poly(ethyl glyoxylate), a homologue of poly(this compound), exhibits enhanced thermal stability exceeding 200°C. [] The thermal stability is not significantly affected by molecular weight. []

Q5: How is this compound used in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis. For example, it reacts with chloroacetyl chloride and triethylamine in the presence of a chiral imine derived from protected L-threonine to produce optically active α-amino acid derivatives with a cis-substituted β-lactam skeleton. []

Q6: Can this compound participate in cycloaddition reactions?

A: Yes, this compound and its derivatives are commonly used in cycloaddition reactions. For instance, this compound oxime undergoes both [3+2] and [4+2] cycloadditions with cyclopentadiene in the presence of Lewis or Bronsted acids. []

Q7: Have computational methods been employed to study reactions involving this compound?

A: Yes, DFT calculations have been used extensively to elucidate the mechanisms and stereoselectivity of reactions involving this compound and its derivatives. [, ] These studies provided insights into the role of Lewis acid catalysts and solvent effects on reaction pathways. [, ]

Q8: Has computational chemistry been used to study the degradation of methyl acrylate?

A: While the provided research doesn't directly utilize computational methods for methyl acrylate degradation, it highlights that its reaction with OH radicals primarily produces this compound and formaldehyde in the absence of NOx. [] This information could be used in future computational studies focusing on atmospheric chemistry models.

Q9: How is this compound prepared?

A: this compound can be synthesized through various methods. One approach involves an exchange reaction between dimethyl dimethoxyacetate and glyoxylic acid, followed by treatment with phosphorus pentoxide. [] Another method utilizes the oxidation of methyl glycolate to this compound, followed by hydrolysis. []

Q10: What are some significant reactions of this compound highlighted in the research?

A10: this compound engages in diverse reactions, including:

  • Ene reaction: Reacts with α-lithiated this compound diethyl mercaptal to afford D-gluco-2-heptulosonate derivatives. []
  • Condensation reaction: Reacts with o-aminobenzylpyrrole in a "Pictet-Spengler" type condensation to yield a tricyclic intermediate used in the synthesis of Aptazapine. []
  • Cycloaddition reactions: Its oxime derivative undergoes [3+2] and [4+2] cycloadditions with dienes like cyclopentadiene. [, ]
  • Formation of imines: Reacts with chiral amines to form imines, which can be used in asymmetric synthesis. [, , ]

Q11: What are some potential applications of this compound and its derivatives?

A11: this compound finds use in various applications, including:

  • Synthesis of pharmaceuticals: Serves as a key building block in synthesizing bioactive molecules like β-lactam antibiotics [] and nucleoside analogues. []
  • Chiral reagent: Its chiral derivatives, like L-methyl glyoxylate, are employed as chiral reagents in asymmetric synthesis. []
  • Polymer chemistry: Used as a monomer in the production of biodegradable polymers, such as poly(this compound), which have potential applications in drug delivery and other fields. [, , ]

Q12: What happens to this compound in the atmosphere?

A: this compound is a product of the atmospheric degradation of methyl acrylate by OH radicals. [] Further studies are needed to understand its complete degradation pathway and environmental fate.

Q13: Is there research on the formation of this compound in astrophysical environments?

A: Yes, a study investigated the formation of organic residues in simulated interstellar conditions. It found that heating hydrogenated glyoxal ice between 10-300 K leads to solid residues. [] The analysis suggests these residues are likely a mixture of hydroxypyruvaldehyde and this compound. []

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